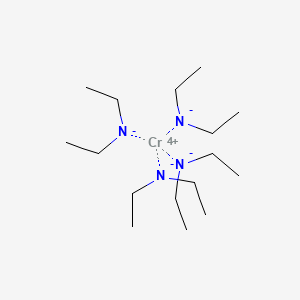![molecular formula H8K2O10Sb2 B13789890 Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)
Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a hydrated form of potassium antimonate and is known for its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate typically involves the reaction of antimony pentoxide (Sb2O5) with potassium hydroxide (KOH) in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Sb2O5+6KOH+3H2O→2K2[Sb(OH)6]⋅3H2O
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where the temperature, pressure, and concentration of reactants are carefully monitored. The product is then purified through crystallization and filtration processes to obtain the trihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of antimony.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions. These reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of antimony, while reduction may produce lower oxides or elemental antimony.
Applications De Recherche Scientifique
Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of various ions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate involves its interaction with molecular targets and pathways in biological systems. It can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium hydrogen phosphate (K2HPO4): Used as a buffering agent and in fertilizers.
Sodium antimonate (NaSbO3): Similar in structure and used in similar applications.
Uniqueness
Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate is unique due to its specific chemical structure and hydration state, which confer distinct properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
H8K2O10Sb2 |
|---|---|
Poids moléculaire |
489.77 g/mol |
Nom IUPAC |
dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate |
InChI |
InChI=1S/2K.5H2O.5O.2Sb/h;;5*1H2;;;;;;;/q2*+1;;;;;;;;;2*-1;2*+1/p-2 |
Clé InChI |
GREQPOPDKKWQHP-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O[Sb](=O)([O-])O[Sb](=O)(O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


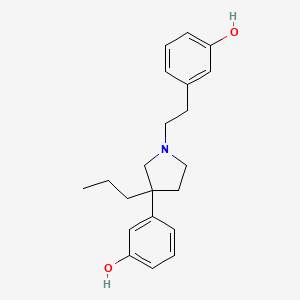
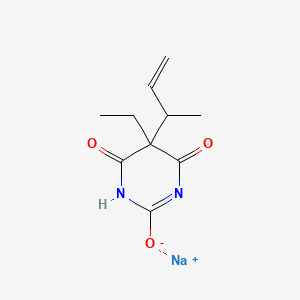
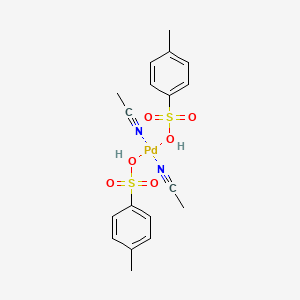
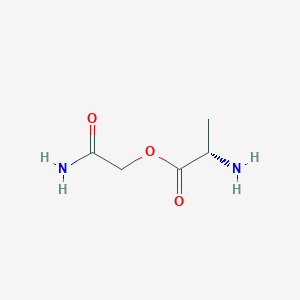
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
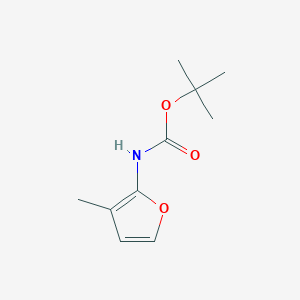
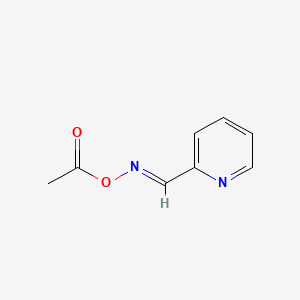
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
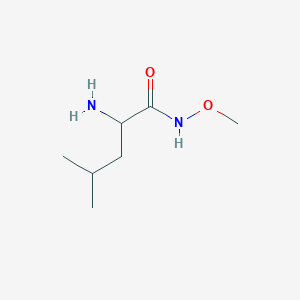
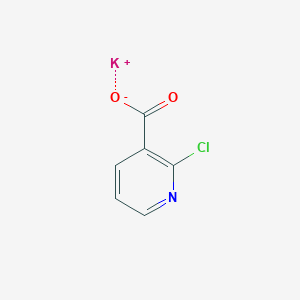
![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
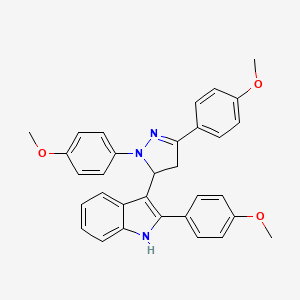
![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
